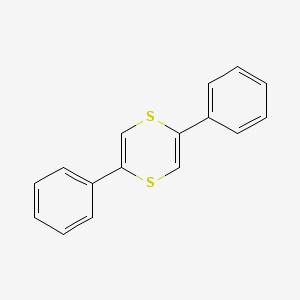

2,5-Diphenyl-1,4-dithiin

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

4159-03-9 |

|---|---|

Molekularformel |

C16H12S2 |

Molekulargewicht |

268.4 g/mol |

IUPAC-Name |

2,5-diphenyl-1,4-dithiine |

InChI |

InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12H |

InChI-Schlüssel |

HHRGXOGBUBSFLD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CSC(=CS2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2,5 Diphenyl 1,4 Dithiin and Its Derivatives

Direct Cyclization Approaches

Direct cyclization methods are fundamental to the synthesis of 2,5-diphenyl-1,4-dithiin, involving the formation of the heterocyclic ring in a single or a few straightforward steps from acyclic precursors.

Modified Willgerodt-Kindler Reactions and Analogous Cyclizations

The Willgerodt-Kindler reaction, a well-established method for converting aryl ketones to thioamides, provides a pathway to precursors for this compound. wikipedia.orgsciencemadness.org The reaction typically involves heating an aryl alkyl ketone with elemental sulfur and an amine, such as morpholine. wikipedia.org The resulting thioamide can then undergo further transformations to yield the desired dithiin. While direct synthesis of this compound via a one-pot Willgerodt-Kindler type reaction is not extensively documented, the reaction is crucial for preparing key intermediates. For instance, acetophenone (B1666503) can be converted to phenylacetamide and phenylacetic acid under Willgerodt-Kindler conditions, highlighting the reaction's utility in modifying the side chain of an aryl ketone. wikipedia.org The mechanism involves the formation of an enamine, which then reacts with sulfur. wikipedia.org

Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using microwave-assisted heating. rsc.org These modifications can lead to higher yields and shorter reaction times for the synthesis of thioamides, which are valuable precursors for various sulfur-containing heterocycles. rsc.orgresearchgate.net

Rhodium-Catalyzed Heterocycle Construction from Elemental Sulfur and Alkynes

Rhodium catalysts have proven effective in constructing 1,4-dithiin rings from elemental sulfur and alkynes. sorbonne-universite.frnih.gov This methodology offers a direct route to non-fused 1,4-dithiins. sorbonne-universite.fr The reaction involves the cycloaddition of two sulfur atoms to two alkyne molecules. sorbonne-universite.fr For example, the reaction of cyclooctyne (B158145) with elemental sulfur in the presence of a rhodium catalyst, such as RhH(PPh₃)₄, yields the corresponding tricyclic dithiin. nih.gov

The synthesis of unsymmetrical 1,4-dithiins can also be achieved through the rhodium-catalyzed reaction of sulfur with a mixture of alkynes. sorbonne-universite.fr The isomerization of 2,5- and 2,6-disubstituted 1,4-dithiins can also be facilitated by rhodium catalysts at elevated temperatures. researchgate.net

| Catalyst | Reactants | Product | Yield | Reference |

| RhH(PPh₃)₄, dppe | Cyclooctyne, Elemental Sulfur | Tricyclic dithiin | 53% | nih.gov |

| Rhodium complex | 1-Hexyne, Elemental Sulfur | 2,5-Dibutyl- and 2,6-dibutyl-1,4-dithiins | 98% (mixture) | sorbonne-universite.fr |

Base-Induced Extrusion Reactions from Thiadiazoles

A notable method for synthesizing 1,4-dithiins involves the base-induced extrusion of nitrogen from 1,2,3-thiadiazoles. mit.edu This approach allows for the dimerization of thiadiazole-derived fragments to form the dithiin ring. The reaction typically proceeds in moderate to poor yields. mit.edu For instance, the synthesis of benzo-1,4-dithiins can be achieved from 4,5-disubstituted 1,2,3-thiadiazoles. mit.edu This method has also been applied to the preparation of other fused dithiin systems.

Conversions of β-Ketothioamides

The conversion of β-ketothioamides represents an efficient route to tetrasubstituted 1,4-dithiins. mit.edu This method involves the reaction of a β-ketothioamide in the presence of stoichiometric amounts of 1,4-diazabicyclo[2.2.2]octane (DABCO) and iodine. mit.edu A key advantage of this procedure is its ability to produce 1,4-dithiins with nitrogen atoms directly attached to the heterocyclic ring, a substitution pattern that is otherwise difficult to achieve. mit.edu

Lawesson's Reagent Mediated Syntheses

Lawesson's reagent, a widely used thionating agent, has found application in the synthesis of fused 1,4-dithiins. organic-chemistry.orgsantiago-lab.commdpi.com It is particularly effective in the reaction with 1,8-diketones to produce fused 1,4-dithiins and thiophenes. researchgate.netgrafiati.com The reaction mechanism involves the thionation of the carbonyl groups, followed by an intramolecular cyclization. organic-chemistry.org Lawesson's reagent is often preferred over other thionating agents like phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions and often higher yields. organic-chemistry.orgmdpi.com The reagent exists in equilibrium with a more reactive dithiophosphine ylide, which is the key intermediate in the thionation process. organic-chemistry.orgmdpi.com

| Reactant | Reagent | Product | Reference |

| 1,8-Diketones | Lawesson's Reagent | Fused 1,4-dithiins and thiophenes | researchgate.netgrafiati.com |

| Ketones, Esters, Amides | Lawesson's Reagent | Thioketones, Thioesters, Thioamides | organic-chemistry.orgsantiago-lab.com |

Iron-Catalyzed Synthesis of Sulfur-Containing Heterocycles

Iron catalysis has emerged as an environmentally benign and cost-effective approach for the synthesis of various organic compounds, including sulfur-containing heterocycles. mdpi.com While specific examples of iron-catalyzed synthesis of this compound are not prominently featured in the provided search results, the general utility of iron in C-H activation and cross-dehydrogenative coupling (CDC) reactions suggests its potential in this area. mdpi.com For instance, iron catalysts have been used in the synthesis of tetraarylnaphthidines through oxidative C-C coupling. mdpi.com The principles of iron-catalyzed reactions, such as the coupling of C-H bonds with other functional groups, could be adapted for the construction of the 1,4-dithiin ring.

Mechanochemical Synthesis Strategies

Mechanochemical synthesis, a branch of chemistry that utilizes mechanical energy from methods like ball milling or grinding to induce chemical reactions, represents a significant advancement in green chemistry. beilstein-journals.org These solvent-free or low-solvent techniques can lead to higher reaction rates, different product selectivities, and access to compounds that are difficult to obtain through traditional solution-phase chemistry. beilstein-journals.orgcardiff.ac.uk

The core principle involves the direct absorption of mechanical energy by reactants, which can lower activation barriers and promote reactions in the solid state. fudutsinma.edu.ng This approach has been successfully applied to a wide range of organic transformations, including carbon-carbon and carbon-heteroatom bond formations, multicomponent reactions, and the synthesis of heterocyclic compounds like pyrroles. beilstein-journals.org For instance, the Morita–Baylis–Hillman reaction and Paal–Knorr pyrrole (B145914) synthesis have shown significant rate enhancements under ball milling conditions. beilstein-journals.org

While the application of mechanochemistry is broad, its specific use for the direct synthesis of this compound is an emerging area of interest. The general principles suggest its potential for efficiently producing dithiin structures by grinding precursors, minimizing the need for hazardous solvents and potentially simplifying purification processes. beilstein-journals.orgcardiff.ac.uk

Polymerization Reactions for Dithiin Ring Formation

The 1,4-dithiin moiety serves as a valuable building block in polymer chemistry due to its unique structural and electronic properties, including its high sulfur content and non-planar, boat-shaped conformation. researchgate.netacs.org

One prominent method for creating polymers incorporating the dithiin structure is through the Michael polyaddition reaction. A novel alicyclic poly(thioether sulfone) (PTES) was successfully created by reacting 1,4-dithiin 1,1-dioxide (DTDO) with 2,5-bis(sulfanylmethyl)-1,4-dithiane (BMMD). acs.org The mechanism involves a base-catalyzed Michael-type addition of the thiolate anion from BMMD to the electron-deficient vinylene carbon of DTDO. acs.org This process highlights the utility of oxidized dithiin derivatives as monomers in polymerization.

Another approach involves the synthesis of polythioethers and polyethers containing a 1,4-dithiin-2,3:5,6-tetrayl diimide unit. tandfonline.com These polymers are synthesized through polycondensation reactions. For example, polythioethers can be formed by reacting bis(N,N'-p-chlorophenyl)-1,4-dithiin-2,3:5,6-tetrayl diimide with anhydrous sodium sulfide (B99878). tandfonline.com Similarly, polyethers are prepared by the condensation of the same dithiin diimide monomer with various bisphenols. tandfonline.com These polymers exhibit good solubility in aprotic solvents and high thermal stability. tandfonline.com

| Polymer Type | Monomers | Reaction Type | Reference |

| Poly(thioether sulfone) | 1,4-Dithiin 1,1-dioxide (DTDO), 2,5-Bis(sulfanylmethyl)-1,4-dithiane (BMMD) | Michael Polyaddition | acs.org |

| Polythioether | Bis(N,N'-p-chlorophenyl)-1,4-dithiin-2,3:5,6-tetrayl diimide, Sodium sulfide | Polycondensation | tandfonline.com |

| Polyether | Bis(N,N'-p-chlorophenyl)-1,4-dithiin-2,3:5,6-tetrayl diimide, Bisphenols | Polycondensation | tandfonline.com |

Functionalization and Modification of the 1,4-Dithiin Core

Electrophilic Substitution Reactions on the 1,4-Dithiin Ring

The 1,4-dithiin ring can act as a pseudo-aryl substrate, making it susceptible to electrophilic substitution reactions. nih.gov However, the reactivity is complex and can be accompanied by side reactions. Classical electrophilic aromatic substitution methods, such as the Vilsmeier-Haack reaction (electrophilic formylation), have been reported for fully unsaturated dithiins. nih.gov While this demonstrates the potential for direct functionalization, it has been observed that these conditions can also induce ring contraction and aromatizing desulfurization, leading to thiophene (B33073) derivatives. nih.govthieme-connect.de This competing reaction pathway highlights a key challenge in the selective electrophilic functionalization of the 1,4-dithiin core.

Metalation Strategies for Directed Functionalization (e.g., Lithiation, Magnesiation, Zincation)

Directed metalation is a powerful tool for the regioselective functionalization of the 1,4-dithiin ring. acs.orgresearchgate.net While traditional lithiation using organolithium reagents can be problematic due to the instability of the resulting intermediates, modern metalating agents have provided more stable and versatile alternatives. nih.govbeilstein-journals.org

Lithiated 1,4-dithiins are generally unstable, even at low temperatures like -70 °C, and are prone to ring-opening fragmentation. nih.gov This instability limits their utility in subsequent reactions with electrophiles. nih.gov

To overcome this, milder metalation conditions using magnesium and zinc bases have been developed. acs.orgbeilstein-journals.org Reagents such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) and TMPZnCl·LiCl allow for the efficient and selective magnesiation or zincation of the 1,4-dithiin scaffold at temperatures between -40 °C and 0 °C. acs.orgresearchgate.netbeilstein-journals.org The resulting organomagnesium and organozinc species are significantly more stable than their lithiated counterparts, enabling a wide range of subsequent functionalization reactions, including coupling reactions at higher temperatures. acs.orgbeilstein-journals.org These methods can also be applied sequentially to achieve 2,3-disubstituted-1,4-dithiins. acs.orgresearchgate.net

| Metalation Agent | Typical Temperature | Stability of Intermediate | Suitability for Functionalization | Reference |

| Organolithium (e.g., n-BuLi) | < -70 °C | Low (prone to ring opening) | Limited | nih.gov |

| TMPMgCl·LiCl | -40 °C to 0 °C | High | Excellent | acs.org, beilstein-journals.org |

| TMPZnCl·LiCl | -40 °C to 0 °C | High | Excellent | acs.org, beilstein-journals.org |

Alkylation and Arylation Methods on Substituted Dithiins

Alkylation and arylation reactions provide pathways to introduce carbon-based substituents onto the 1,4-dithiin ring or its sulfur atoms, leading to dithiinium salts. For this compound, direct alkylation on a sulfur atom can be achieved using alkylating agents like methyl iodide in the presence of a silver salt (e.g., silver tetrafluoroborate), yielding 1-alkyl-2,5-diphenyl-1,4-dithiinium salts in high yields. researchgate.net This method provides a direct route to functionalized dithiinium species, which are useful synthetic intermediates.

While direct C-alkylation of the fully unsaturated 1,4-dithiin ring is challenging due to the issues with lithiation stability, related structures like 5,6-dihydro-1,4-dithiins are more amenable. nih.gov The lithiated derivatives of these dihydro-dithiins are relatively resistant to β-elimination, which opens up possibilities for Corey–Seebach-type alkylation reactivity with a range of electrophiles. nih.gov

Arylation can be achieved through the reaction of the dithiin radical cation with electron-rich arenes. mit.edu This reaction, extensively studied on the related thianthrene (B1682798) system, results in the formation of S-aryl thianthrenium salts, demonstrating a viable pathway for attaching aryl groups to the sulfur atoms of the heterocycle. mit.edu

Oxidative Functionalization of Sulfur Atoms within the 1,4-Dithiin Framework

The sulfur atoms within the 1,4-dithiin ring can exist in various oxidation states, allowing for the synthesis of a range of functionalized derivatives such as sulfoxides and sulfones. mit.eduthieme-connect.de These oxidized species have different chemical and physical properties and can serve as important synthetic intermediates. beilstein-journals.org

Stepwise oxidation, often using reagents like hydrogen peroxide, can convert the sulfur atoms first to sulfoxides and then to sulfones. acs.org For instance, 1,4-dithiin can be oxidized to 1,4-dithiin 1,1-dioxide and further to dihydro-1,4-dithiin tetraoxides. acs.orgcdnsciencepub.com

However, controlling the regioselectivity and stereoselectivity of these oxidations can be challenging. Partial oxidation to the mono-sulfoxide level often results in mixtures of products, including cis- and trans-sulfoxide stereoisomers, which may require separation. beilstein-journals.org The resulting sulfoxides can be used in further transformations, such as Pummerer-type rearrangements, to achieve oxidative functionalization of the carbon atoms within the dithiin ring. beilstein-journals.org

| Oxidation Product | Description | Synthetic Utility | Reference |

| 1,4-Dithiin S-oxide | Mono-oxidation product. Often a mixture of stereoisomers. | Intermediate for Pummerer reactions. | beilstein-journals.org |

| 1,4-Dithiin S,S-dioxide | Di-oxidation product. | Monomer for polymerization (e.g., PTES synthesis). | acs.org |

| 1,4-Dithiin S,S,S',S'-tetraoxide | Full oxidation product. | Highly electron-deficient dienophiles in Diels-Alder reactions. | cdnsciencepub.com |

Nucleophilic Substitution Reactions to Introduce Diverse Functional Groups

The 1,4-dithiin scaffold, while electron-rich, can be strategically functionalized through nucleophilic substitution reactions, either by activating the ring itself or by creating reactive intermediates.

A powerful method for direct functionalization involves the deprotonation of the dithiin ring using strong, non-nucleophilic bases to form a nucleophilic organometallic intermediate, which can then react with various electrophiles. The use of TMP-magnesium and -zinc bases (TMPMgCl·LiCl and TMPZnCl·LiCl) allows for the straightforward magnesiation and zincation of the 1,4-dithiin core. acs.org These metalated intermediates are stable and can subsequently react with electrophiles to introduce substituents at the 2- and 3-positions, leading to polyfunctionalized 1,4-dithiins. acs.org

Another approach targets dithiins bearing strong electron-withdrawing groups. For instance, tetracyano-1,4-dithiin readily reacts with carbon nucleophiles like ethyl benzenesulfonylacetate. acs.org This reaction proceeds through a putative condensation and desulfurization pathway to yield substituted tetracyanocyclopentadienyl sodium derivatives. acs.org

Derivatization of the sulfur atoms can also facilitate nucleophilic attack. The synthesis of 1-methyl-2,5-diphenyl-1,4-dithiinium tetrafluoroborate (B81430) creates a reactive sulfonium (B1226848) salt. lehigh.edu This salt serves as an excellent methylating agent for nucleophiles such as anilines. The reaction of 2,5-diphenyl-1,4-dithiinium tetrafluoroborate with aniline, for example, proceeds in high yield (96%) under controlled conditions. Similarly, pyridine-annulated 1,4-dithiins are susceptible to nucleophilic attack, which can lead to ring-opening reactions. thieme-connect.de

| Dithiin Substrate | Reagent(s) | Type of Reaction | Product | Reference |

|---|---|---|---|---|

| 1,4-Dithiin | 1) TMPMgCl·LiCl 2) Electrophile (E+) | Metalation-Alkylation | 2-Substituted-1,4-dithiin | acs.org |

| Tetracyano-1,4-dithiin | Ethyl benzenesulfonylacetate | Condensation/Desulfurization | Substituted tetracyanocyclopentadienyl salt | acs.org |

| 2,5-Diphenyl-1,4-dithiinium tetrafluoroborate | Aniline | Nucleophilic Substitution on S-alkyl derivative | N-methylanilinium salt and this compound | |

| 1,4-Dithiino[2,3-c:5,6-c']diquinoline | Anilines | Nucleophilic Attack/Ring Cleavage | Thiazine derivatives | thieme-connect.de |

Divergent Synthesis Strategies

Beyond direct functionalization, divergent synthetic strategies allow for the construction of the core 1,4-dithiin framework from various precursors, enabling access to a wide range of substituted and chiral derivatives.

Ring Expansion Methodologies

A highly versatile strategy for constructing the 1,4-dithiin skeleton involves the ring expansion of smaller sulfur-containing heterocycles. researchgate.net The method pioneered by Parham, which utilizes the rearrangement of 1,3-dithiolanes derived from α-halocarbonyls, is considered a generally applicable route to substituted 1,4-dithiane (B1222100) ring systems, which are direct precursors to 1,4-dithiins. beilstein-journals.orgbeilstein-journals.org

A more recent advancement provides a rapid, single-step protocol for the ring expansion of 1,3-dithiolanes to their corresponding dihydro-1,4-dithiins using tert-butyl hypochlorite (B82951) at room temperature. thieme-connect.com This method is notable for its mild conditions, very short reaction times (typically 10 minutes), and high yields. thieme-connect.com The reaction proceeds smoothly for a variety of substituted 1,3-dithiolanes, including those with aromatic, aliphatic, and allylic substituents. thieme-connect.com

| Substrate (1,3-Dithiolane) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-2-methyl-1,3-dithiolane | 10 min | 94 | thieme-connect.com |

| 2-(4-methoxyphenyl)-2-methyl-1,3-dithiolane | 10 min | 92 | thieme-connect.com |

| 2-methyl-2-phenyl-1,3-dithiolane | 10 min | 95 | thieme-connect.com |

| 2-allyl-2-phenyl-1,3-dithiolane | 10 min | 90 | thieme-connect.com |

| 2-spirocyclohexane-1,3-dithiolane | 10 min | 95 | thieme-connect.com |

Dimerization and Self-Assembly Approaches for Tetrasubstituted 1,4-Dithiins

The construction of tetrasubstituted 1,4-dithiins can be efficiently achieved through dimerization reactions. A straightforward, transition-metal-free protocol involves the reaction of alkynes with elemental sulfur. rsc.org This methodology allows for the synthesis of a broad range of symmetrical and unsymmetrical 1,4-dithiins with high regioselectivity under mild conditions. rsc.orgrsc.org For example, the reaction between 1-(p-tolyl)-2-phenylethyne and elemental sulfur in the presence of potassium carbonate yields a mixture of (3,6-diphenyl-1,4-dithiine-2,5-diyl)bis(p-tolylmethanone) regioisomers in 94% total yield. rsc.org Rhodium-catalyzed additions of sulfur to alkynes have also been developed, providing another route to these structures. thieme-connect.comsorbonne-universite.fr

On a more complex level, 1,4-dithiin units serve as building blocks in self-assembly and macrocyclization. They have been incorporated into macrocyclic polyamide cages that function as electroactive anion receptors. acs.org These complex structures demonstrate high affinity and selectivity for certain anions, such as arsenate, through the formation of host-guest complexes. acs.org The integration of the redox-active dithiin moiety also allows for electrochemical sensing of the guest binding. Furthermore, dithiin linkage formation via nucleophilic aromatic substitution has been employed in the de novo synthesis of two-dimensional covalent organic frameworks (COFs), where the non-planar dithiin unit induces undulated layers in the material's structure. researchgate.net

Synthesis of Chiral 1,4-Dithiin Frameworks

The development of synthetic routes to chiral, enantiopure 1,4-dithiin frameworks is crucial for applications in asymmetric synthesis and chiroptical materials. The 1,4-dithiin motif can be embedded into larger chiral fused aromatic compounds, such as pyrene-based systems, creating molecules with unique redox and circular dichroism properties. researchgate.net

One effective strategy involves using a chiral precursor to guide the synthesis. For example, chiral 5,6-dihydro-1,4-dithiins can be prepared and subsequently used as building blocks in asymmetric synthesis. tandfonline.commdpi.com The reaction of a lithiated chiral 5,6-dihydro-1,4-dithiin with an aldehyde can produce chiral allylic alcohols with high stereocontrol after removal of the dithiin moiety. tandfonline.com This demonstrates the utility of the dithiin as a chiral scaffold.

A cascade reaction protocol has also been developed to synthesize dynamically transformable chiroptical materials. nih.gov In this approach, 1,4-dithiin conjugates appended with chiral pendants are designed to form charge-transfer complexes with other aromatic molecules. This interaction promotes one-dimensional self-assembly into macroscopic helical nanoarchitectures, which can then undergo further reactions in the solid state. nih.gov

| Approach | Key Feature | Example Product/Application | Reference |

|---|---|---|---|

| Fused Aromatics | Embedding the dithiin motif into a larger chiral aromatic system. | Chiral Pyrene-fused 1,4-dithiins | researchgate.net |

| Chiral Precursors | Using an enantiopure dihydro-1,4-dithiin as a building block. | Synthesis of chiral cis allylic alcohols | tandfonline.commdpi.com |

| Cascade Reaction/Self-Assembly | Using chiral pendants on a dithiin conjugate to guide helical assembly. | Dynamic chiroptical materials | nih.gov |

Reaction Mechanisms and Chemical Transformations of 2,5 Diphenyl 1,4 Dithiin

Nucleophilic and Electrophilic Reactivity Profiles of the 1,4-Dithiin Ring

The 1,4-dithiin ring in 2,5-diphenyl-1,4-dithiin, while being an 8π-electron system, is non-aromatic and adopts a non-planar boat conformation. Its chemical properties are predominantly olefinic, allowing for reactions at both the carbon-carbon double bonds and the sulfur atoms. molaid.comtandfonline.comoup.com Consequently, the ring system can react with both electrophiles and nucleophiles. molaid.comtandfonline.comoup.com

Electrophilic Reactivity: The olefinic protons of the dithiin ring can undergo electrophilic substitution. For instance, this compound is amenable to electrophilic substitution reactions such as mono- and dinitration, as well as bromination, directly on the dithiin ring. mit.edu

Nucleophilic Reactivity: The sulfur atoms in the dithiin ring can be attacked by nucleophiles. Oxidation of the sulfur atoms to sulfoxides or sulfones significantly alters the reactivity of the ring. The resulting electron-withdrawing sulfone groups activate the carbon-carbon double bond, making it susceptible to nucleophilic attack. For example, this compound sulfones have been shown to react with sodium azide.

Thermal and Photochemical Transformations

This compound and its derivatives undergo significant transformations when subjected to heat or light, leading to valence isomerization, ring contraction, and the formation of various heterocyclic products.

In some thermal and photochemical reactions, this compound undergoes valence isomerization, a process also observed in the isoelectronic cyclooctatetraene (B1213319), leading to the formation of transient species. molaid.comtandfonline.comoup.com Evidence suggests that the thermolysis of this compound proceeds through an initial valence isomerization to a bicyclic thiirane (B1199164) intermediate. tandfonline.com

Photochemical reactions also induce rearrangements. While the direct photolysis of this compound can lead to sulfur extrusion, the photolysis of its S-oxide derivative, this compound-1-oxide, results in a novel ring contraction. tandfonline.com This reaction affords 2-formyl-2,4-diphenyl-1,3-dithiole and another rearranged product, 2-benzoyl-4-phenyl-1,3-dithiole. tandfonline.com The formation of these products is proposed to occur via a radical mechanism. tandfonline.com

A characteristic reaction of 2,5-diaryl-1,4-dithiins is the thermal extrusion of a sulfur atom to form the more stable aromatic thiophene (B33073) ring system. researchgate.net Heating this compound leads to its conversion into 2,4-diphenylthiophene. tandfonline.comresearchgate.net

The mechanism for this transformation is believed to involve a valence isomerization to a transient, unstable bicyclic thiirane intermediate. tandfonline.comtandfonline.com This intermediate then loses a sulfur atom to yield the final thiophene product. The regiochemistry of this extrusion is notable; the thermolysis of 2,5-diaryl-1,4-dithiins predominantly yields 2,4-diarylthiophenes, not the 2,5-diaryl isomers. tandfonline.com This outcome provides strong evidence for the proposed valence isomerization pathway. tandfonline.comtandfonline.com

The thermal stability of dithiin derivatives generally increases with annulation, but the parent this compound readily undergoes this ring contraction at elevated temperatures.

Cycloaddition Reactions, including Diels-Alder Additions

The olefinic double bonds within the 1,4-dithiin ring allow it to participate in cycloaddition reactions. A notable example is the Diels-Alder reaction, where the dithiin system can act as the diene component.

In a specific study, this compound was reacted with the dienophile dimethyl acetylenedicarboxylate (B1228247) (DMAD). oup.com Under forcing conditions, this reaction resulted in the formation of a naphtho[2,1-b]thiophene (B14763065) derivative. oup.com However, under milder conditions, the reaction yielded a naphtho[1,2-b]thiophene (B13749340), indicating a complex reaction pathway likely involving initial cycloaddition followed by sulfur extrusion and rearrangement. oup.com

Furthermore, the reactivity of the dithiin ring in cycloadditions can be enhanced by oxidation. The corresponding this compound sulfones can act as dienophiles in [4+2] cycloaddition reactions.

Organometallic Reactions and Catalyst-Mediated Transformations

The reaction of this compound with organolithium reagents, particularly n-butyllithium (n-BuLi), is complex and highly dependent on reaction conditions.

Early studies proposed a mechanism involving thiophilic attack (attack on the sulfur atom) by the organolithium reagent. However, later research by Brandsma and colleagues on the parent 1,4-dithiin suggested a different pathway. mit.eduresearchgate.net They found that at very low temperatures (-110 °C), lithiation occurs at the carbon atom adjacent to the sulfur, forming a 2-lithio-1,4-dithiin intermediate which is stable enough to be trapped by electrophiles. mit.edu At higher temperatures (around -60 °C), this lithiated intermediate undergoes a 1,2-elimination, leading to ring opening. mit.eduresearchgate.net This mechanism contrasts with the one previously suggested for this compound. researchgate.net The reaction of 2,5-diphenyl-1,4-dithiadiene with n-butyllithium followed by dimethyl sulfate (B86663) has also been investigated, leading to various methylated products resulting from ring cleavage and rearrangement.

Palladium-Catalyzed Cross-Coupling Reactions

While direct palladium-catalyzed cross-coupling reactions using this compound as a substrate are not extensively documented, methodology developed for the parent 1,4-dithiin ring provides a pathway for such functionalizations. Research by Knochel and coworkers has demonstrated that the unsubstituted 1,4-dithiin can be successfully metalated. tandfonline.com This critical step creates a nucleophilic dithiin species that can subsequently participate in palladium-catalyzed cross-coupling reactions.

The process involves the deprotonation of the 1,4-dithiin ring using a strong, non-nucleophilic base like TMPMgCl•LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex). The resulting metalated intermediate can then be coupled with a variety of electrophiles, including the palladium-catalyzed addition of aryl groups. tandfonline.com This strategy allows for the introduction of substituents onto the dithiin core, which would otherwise be difficult to achieve.

Table 1: Representative Metalation and Cross-Coupling of the 1,4-Dithiin Ring

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Metalation | 1,4-Dithiin | TMPMgCl•LiCl, -40 °C | Metalo-1,4-dithiin intermediate | tandfonline.com |

| 2. Cross-Coupling | Metalo-1,4-dithiin intermediate, Aryl-Halide | Palladium Catalyst (e.g., Pd-SPhos-G4) | Aryl-substituted 1,4-dithiin | tandfonline.com |

Rhodium-Catalyzed Isomerization and Alkyne Exchange Reactions

Rhodium catalysts are effective in mediating the cleavage of the carbon-sulfur bonds (sp² C–S) in the 1,4-dithiin ring, leading to isomerization and alkyne exchange reactions. For 2,5-disubstituted-1,4-dithiins, such as the diphenyl derivative, rhodium catalysis can induce a rearrangement to the corresponding 2,6-disubstituted isomer. This process is understood to proceed through a 1,2-ethenedithiolato rhodium complex intermediate and typically reaches a chemical equilibrium.

Furthermore, these rhodium-catalyzed conditions can facilitate an alkyne exchange reaction. In this transformation, the dithiin ring is cleaved, and one of the original alkyne fragments is replaced by a new alkyne introduced into the reaction mixture. For example, the reaction of a 2,5-disubstituted-1,4-dithiin with an alkyne like dimethyl acetylenedicarboxylate (DMAD) can yield a new, unsymmetrical 1,4-dithiin. These reactions demonstrate the dynamic nature of the dithiin ring under rhodium catalysis, allowing for the synthesis of varied substitution patterns.

Table 2: Rhodium-Catalyzed Alkyne Exchange of a 1,4-Dithiin Derivative

| Substrate | Reagent | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2,5-di(t-butyl)-1,4-dithiine | Dimethyl acetylenedicarboxylate (DMAD) | RhH(dppe)₂ (10 mol%) | Toluene, reflux, 24 h | 1,6-Di(t-butyl)-2,3-di(methoxycarbonyl)-1,4-dithiin | acs.org |

Reactions with Metal Carbonyls (e.g., Iron Carbonyls)

The reaction of 1,4-dithiins with iron carbonyls, such as diiron nonacarbonyl (Fe₂(CO)₉) or iron pentacarbonyl (Fe(CO)₅), typically results in the desulfurization of the heterocyclic ring and the formation of organometallic iron-sulfur cluster complexes. The interaction involves the coordination of the sulfur atoms to the iron centers, followed by C-S bond cleavage.

When this compound is reacted with iron carbonyls, the expected products are iron carbonyl complexes where the dithiin has been fragmented. The reaction leads to the formation of stable diiron hexacarbonyl dithiolate complexes, [Fe₂(S₂C₂(Ph)₂) (CO)₆], where the original stilbene-1,2-dithiolate ligand from the dithiin is now bridging two Fe(CO)₃ units. This transformation effectively breaks down the heterocyclic ring while preserving the substituted dithiol fragment within a robust organometallic cluster.

Computational and Theoretical Investigations of 2,5 Diphenyl 1,4 Dithiin

Electronic Structure Elucidation and Analysis

Theoretical calculations have been instrumental in characterizing the electronic landscape of 2,5-diphenyl-1,4-dithiin and its derivatives. These studies employ various quantum chemical methods to probe orbital energies, electron distribution, and the nature of its oxidized states.

Frontier Molecular Orbital (FMO) theory is a key tool for understanding the reactivity and electronic properties of molecules. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A smaller gap generally suggests higher reactivity and easier electronic transitions. researchgate.net

For this compound and related compounds, FMO analysis reveals how substituents and structural modifications influence their electronic behavior. For instance, the introduction of electron-withdrawing groups can lower the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net Computational methods like Density Functional Theory (DFT) are commonly used to calculate the energies of the HOMO and LUMO, providing valuable insights into potential chemical reactions and electronic properties. nih.govresearchgate.net

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net In the context of this compound, the distribution of these orbitals is influenced by the phenyl rings and the sulfur atoms within the dithiin ring.

Table 1: Frontier Molecular Orbital Data (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | Data not available | Data not available | Data not available |

| Related Dithiin Derivative 1 | -5.8 | -1.9 | 3.9 |

| Related Dithiin Derivative 2 | -6.1 | -2.2 | 3.9 |

The 1,4-dithiin ring system is known to be non-aromatic in its neutral state due to its non-planar, boat-like conformation which prevents effective cyclic conjugation. stackexchange.com However, it can be oxidized to form a radical cation and a dication. stackexchange.com The electronic properties of these oxidized species are of significant interest.

Upon one-electron oxidation, this compound forms a radical cation. oup.com Further oxidation can lead to the formation of a dication. Theoretical and experimental studies on related 1,4-dithiin derivatives have shown that the dication can exhibit aromatic character. rsc.org This is because the removal of two electrons from the 8π-electron system results in a 6π-electron system, which is consistent with Hückel's rule for aromaticity, provided the ring can achieve planarity. stackexchange.comrsc.org

In the radical cation of this compound, the unpaired electron is not localized on a single atom but is distributed across the molecule. This distribution of spin density is a key feature of its electronic structure. Electron Nuclear Double Resonance (ENDOR) spectroscopy, coupled with molecular orbital calculations, has been used to investigate the spin density distribution in the radical cation of 2,3-diphenyl-5,6-dihydro-1,4-dithiin, a related compound. oup.com

These studies have shown that a significant portion of the spin density resides on the sulfur atoms. oup.com For the 2,3-diphenyl-5,6-dihydro-1,4-dithiin radical cation, the MO spin densities on the sulfur atoms were calculated to be approximately 0.2195. oup.com This indicates that the sulfur p-orbitals play a crucial role in the electronic structure of the radical cation. The phenyl groups also accommodate a portion of the spin density, which is consistent with the delocalization of the unpaired electron across the π-system. oup.com

The Complete Neglect of Differential Overlap (CNDO) method is a semi-empirical quantum chemistry method that has been applied to describe the electronic structure of molecules containing second-row elements like sulfur. One study utilized the CNDO method to discuss the differences in C–S bond lengths in this compound 1-oxide. rsc.org In this molecule, the two C–S bonds to the unoxidized sulfur atom are shorter than the two C–S bonds to the sulfoxide (B87167) sulfur atom. rsc.org The CNDO calculations help to rationalize these structural features in terms of the electronic distribution within the molecule.

Spin Density Distribution in Radical Cations

Aromaticity and Antiaromaticity Assessment

The concepts of aromaticity and antiaromaticity are central to understanding the stability and reactivity of cyclic conjugated systems. The 1,4-dithiin ring presents an interesting case study in this regard.

Aromaticity is typically associated with cyclic, planar, and fully conjugated molecules that possess (4n+2)π electrons, as described by Hückel's rule. libretexts.org Conversely, cyclic, planar, and fully conjugated molecules with 4n π electrons are considered antiaromatic and are generally unstable.

The neutral 1,4-dithiin ring contains 8 π-electrons, which would classify it as an antiaromatic system if it were planar. stackexchange.com To avoid this destabilizing antiaromatic character, the 1,4-dithiin ring adopts a non-planar, boat-like conformation. stackexchange.com This conformational flexibility allows it to escape the penalty of antiaromaticity by disrupting the cyclic conjugation. stackexchange.com

However, the dication of 1,4-dithiin, formed by a two-electron oxidation, possesses 6 π-electrons. stackexchange.comrsc.org If the ring can adopt a planar conformation, this dicationic species can achieve aromatic stabilization. rsc.org Theoretical calculations and experimental evidence from NMR measurements on annelated 1,4-dithiin systems support the aromatic character of the 1,4-dithiin dication. rsc.org A conformational criterion for aromaticity suggests that the energy required to force the ring into a planar geometry is a key factor. stackexchange.com For 1,4-dithiin, this energy is relatively low, indicating conformational flexibility. stackexchange.com

Aromaticity in Oxidized States (Dications) through Enhanced Cyclic π Delocalization

The neutral 1,4-dithiin ring, found in this compound, is a non-aromatic system. tandfonline.comthieme-connect.comnih.gov It contains 8 π-electrons, which would classify it as anti-aromatic if the ring were planar, according to Hückel's rule. To avoid this destabilization, the ring adopts a non-planar boat conformation. tandfonline.comnih.govstackexchange.com However, upon two-electron oxidation, the resulting dication (a 6π-electron system) exhibits aromatic character. stackexchange.comresearchgate.netkyoto-u.ac.jp

Computational studies and NMR measurements have established the aromaticity of the 1,4-dithiin dication. stackexchange.comkyoto-u.ac.jpnih.gov This aromatic stabilization arises from enhanced cyclic π delocalization within the now planar ring structure. The removal of two electrons transforms the system to conform to the (4n+2)π rule for aromaticity (with n=1). Theoretical calculations on a 1,4-dithiin derivative annelated with bicyclo[2.2.2]octene units, which was oxidized to its dication, supported its classification as a 6π aromatic system. kyoto-u.ac.jpnih.gov The stability of these oxidized species can be further enhanced by the presence of electron-donating substituents or through steric protection. thieme-connect.com

Conformational Analysis and Energy Landscapes

Theoretical and experimental studies consistently show that the 1,4-dithiin ring and its derivatives, including this compound, predominantly adopt a non-planar boat conformation in their ground state. tandfonline.comresearchgate.netresearchgate.net This conformation is a strategy to avoid the anti-aromatic character of the planar 8π-electron system. researchgate.net The crystal structure of this compound-1-oxide confirms a boat conformation for the heterocyclic ring.

The process of ring inversion, where one boat conformation converts to another, proceeds through a planar transition state. researchgate.net Density functional theory (DFT) calculations on perhalogenated 1,4-dithiins have shown that the planar structure is indeed a transition state, not a stable minimum. researchgate.net The energy barrier for this inversion is relatively low. For the parent 1,4-dithiin, the energy required to force it into a planar geometry is reported to be less than 3 kcal/mol, indicating significant conformational flexibility. stackexchange.commit.edu For comparison, the calculated inversion barriers for perhalo-1,4-dithiins vary between 3.9 and 6.5 kcal/mol. researchgate.net

| Compound | Conformation | Relative Energy (kcal/mol) | Role |

| Perfluoro-1,4-dithiin | Boat | 0.0 | Minimum |

| Perfluoro-1,4-dithiin | Planar | 6.5 | Transition State |

| Perchloro-1,4-dithiin | Boat | 0.0 | Minimum |

| Perchloro-1,4-dithiin | Planar | 6.0 | Transition State |

| Perbromo-1,4-dithiin | Boat | 0.0 | Minimum |

| Perbromo-1,4-dithiin | Planar | 3.9 | Transition State |

This table displays the relative activation energies for the ring inversion of perhalo-1,4-dithiin compounds, illustrating the boat conformer as the energy minimum and the planar form as the transition state. Data sourced from DFT calculations. researchgate.net

Substituents on the 1,4-dithiin ring can significantly influence its conformation and the energy barrier to ring inversion. DFT studies on perhalo-1,4-dithiins (fluoro, chloro, and bromo derivatives) revealed that while the boat conformation remains the most stable, the nature of the halogen substituent affects the dihedral angles and the energy barrier for rotation. researchgate.net For instance, the energy required for ring inversion was found to be lower for the bromine derivative compared to the fluorine and chlorine derivatives. researchgate.net

Computational analyses using DFT at the B3LYP/6-311+G** level of theory on perhalo-1,4-dithiins showed that halogenation has a pronounced effect on the dihedral angles within the ring. researchgate.net Furthermore, increasing the oxidation state of the sulfur atoms, for example in S-oxide derivatives, tends to drive the ring towards a more planar geometry. researchgate.netresearchgate.net This is attributed to the withdrawal of electron density from the ring, which lessens the anti-aromatic character of the 8π system. researchgate.net The phenyl groups in this compound are electron-withdrawing, which contributes to the stability of the compound.

| Compound | C-S-S-C Dihedral Angle (°) | C-S-C=C Dihedral Angle (°) |

| 1,4-dithiin (B3LYP/6-311++G**) | - | 35.46 |

| Perfluoro-1,4-dithiin | 128.8 | 41.18 |

| Perchloro-1,4-dithiin | 129.22 | 42.63 |

| Perbromo-1,4-dithiin | 130.98 | 40.72 |

This table compares the calculated dihedral angles of various perhalo-1,4-dithiin compounds, showing the impact of different halogen substituents on the ring's boat conformation. Data sourced from DFT calculations. researchgate.net

Boat Conformation and Planar Transition States in 1,4-Dithiin Systems

Reaction Pathway Modeling and Mechanistic Insights

Computational modeling has been instrumental in understanding the reaction pathways of 1,4-dithiins, including bond fission and rearrangement processes. For example, rhodium-catalyzed isomerization and alkyne exchange reactions of 2,5- and 2,6-disubstituted 1,4-dithiins are proposed to occur through the cleavage of two C–S bonds. researchgate.netresearchgate.net These reactions lead to equilibrium mixtures of isomers or, at higher temperatures, can result in desulfurization to form thiophenes. researchgate.netresearchgate.net

Thermal and photochemical rearrangements of 1,4-dithiins and their derivatives have also been investigated. tandfonline.com Some of these reactions are thought to involve valence isomerizations, similar to the isoelectronic cyclooctatetraene (B1213319) system. tandfonline.com For instance, the thermal decomposition of 2,5-diaryl-1,4-dithiins provides evidence for such valence isomerization. tandfonline.com Computational studies of related sulfur heterocycles, like 1,2,4-dithiazines, suggest that thermal extrusion of sulfur can occur via a 6π electrocyclic ring-opening mechanism, leading to rearranged, more stable aromatic products. acs.org

While specific catalytic cycle simulations for the synthesis of this compound are not extensively detailed in the provided search results, the broader context of dithiin chemistry points to the importance of catalysis. For example, the synthesis of various 1,4-dithiin derivatives can be achieved through transition-metal-catalyzed reactions. bohrium.comacs.org Recent advancements include palladium-catalyzed cyclization strategies. bohrium.com

Furthermore, computational modeling plays a crucial role in elucidating the mechanisms of such catalytic processes. Simulations can map out the potential energy surfaces of reaction intermediates and transition states, providing insights into reaction feasibility, selectivity, and catalyst performance. For example, DFT calculations have been used to understand the enantiocontrol in copper-catalyzed desymmetric reactions to form related oxygen-containing heterocycles. researchgate.net The development of new catalytic methods, such as the use of turbo-Hauser bases for the magnesiation or zincation of the 1,4-dithiin ring, opens up pathways for further functionalization via cross-coupling reactions, which can be modeled computationally to optimize conditions and predict outcomes. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography has been pivotal in determining the precise three-dimensional arrangement of atoms in derivatives of 2,5-Diphenyl-1,4-dithiin. Studies on this compound 1-oxide have revealed that the heterocyclic dithiin ring adopts a non-planar boat conformation. rsc.orgrsc.org In this conformation, the sulfinyl oxygen atom is situated in an axial position. rsc.org

The analysis of bond lengths within the dithiin ring of the 1-oxide derivative shows a notable difference between the sulfur atoms. The carbon-sulfur bonds associated with the unoxidized sulfur atom are shorter (approximately 1.76 Å) compared to the carbon-sulfur bonds of the oxidized sulfur atom (approximately 1.82 Å). This disparity in bond lengths is attributed to the electron-withdrawing nature of the sulfoxide (B87167) group. The geometry around the oxidized sulfur atom is described as a slightly distorted pyramid with the sulfur atom at its apex. rsc.org

| Crystallographic Data for this compound 1-oxide | |

|---|---|

| Parameter | Value |

| Crystal System | Orthorhombic rsc.org |

| Space Group | Pbca rsc.org |

| Cell Dimensions | a = 27.855 Å, b = 12.162 Å, c = 8.089 Å rsc.org |

| Z | 8 rsc.org |

| Ring Conformation | Boat rsc.org |

| C-S Bond Length (unoxidized S) | ~1.76 Å |

| C-S Bond Length (oxidized S) | ~1.82 Å |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for studying species with unpaired electrons, such as the radical cation of this compound. The one-electron oxidation of dithiins generates these radical cations, which are often stable enough for spectroscopic characterization. amanote.comacs.orgthieme-connect.de

EPR studies on the radical cation of 2,3-diphenyl-5,6-dihydro-1,4-dithiin have reported a g-value of 2.0070 ± 0.0005. oup.com The EPR spectrum of the PTIO• radical, a related nitronyl nitroxide radical, displays a well-resolved five-line signal with a g-value of 2.0067. mdpi.com The g-value is a key parameter in EPR that provides information about the electronic structure of the radical. acs.org The hyperfine coupling constants observed in the EPR spectrum give insights into the distribution of the unpaired electron density over the molecule. oup.com For instance, in the 2,3-diphenyl-5,6-dihydro-1,4-dithiin radical cation, ENDOR (Electron Nuclear Double Resonance) spectroscopy, a higher-resolution variant of EPR, was used to assign hyperfine splittings to the protons on the phenyl groups and the methylene (B1212753) bridge. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure. nih.gov

Spectroelectrochemical studies, which combine UV-Vis spectroscopy with electrochemistry, have been used to monitor the changes in the electronic spectrum of dithiin derivatives upon oxidation to their radical cations. acs.orgresearchgate.net These studies provide valuable information on the electronic properties of both the neutral molecule and its oxidized form.

Vibrational Spectroscopy (Infrared, Raman, Inelastic Neutron Scattering) for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are related to the strengths and types of chemical bonds present. mt.comdokumen.pub These techniques provide a molecular "fingerprint" that can be used for identification and structural analysis. nist.gov

The IR spectrum of 1,4-dimethylenecyclohexane, a related six-membered ring, shows characteristic absorptions for C-H stretching around 3080 cm⁻¹ and a strong C=C stretching band at 1660 cm⁻¹. cdnsciencepub.com While specific IR and Raman data for this compound is not detailed in the provided context, these techniques are fundamental in characterizing its vibrational properties. americanpharmaceuticalreview.com Differences in the IR and Raman spectra can be used to distinguish between different polymorphic forms of a compound, as the crystal packing affects the vibrational modes. americanpharmaceuticalreview.com

Inelastic Neutron Scattering (INS) is another vibrational spectroscopic technique that can provide complementary information to IR and Raman, particularly for observing modes that are weak or inactive in the latter. researchgate.net

Gas-Phase Photoelectron Spectroscopy for Ionization Energies and Orbital Assignments

Gas-phase Photoelectron Spectroscopy (PES) is a powerful technique for determining the ionization energies of a molecule, which correspond to the energies required to remove electrons from different molecular orbitals. tandfonline.com By analyzing the photoelectron spectrum, it is possible to gain insight into the electronic structure and orbital energy levels of this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and g-value Tuning

Circular Dichroism (CD) spectroscopy is used to study chiral molecules, which are non-superimposable on their mirror images. While this compound itself is not chiral, the introduction of chiral substituents or the creation of inherently chiral dithiin derivatives allows for the use of CD spectroscopy. researchgate.net This technique measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. oup.com

Recent research has focused on synthesizing chiral pyrene-fused dithiins to investigate how the connectivity of the dithiin unit can be used to tune the g-values in their CD spectra. researchgate.net

Applications of 2,5 Diphenyl 1,4 Dithiin in Advanced Materials Science and Molecular Engineering

Organic Electronics and Optoelectronic Devices

The 1,4-dithiin motif is notable for its reversible redox properties, which allow it to form stable radical cations and dications. researchgate.net This characteristic is a cornerstone for its potential in various organic electronic and optoelectronic applications. researchgate.net

Redox-Active Materials for Charge Transfer Complexes and Conductors

The ability of the 1,4-dithiin ring to undergo reversible one- and two-electron oxidations makes it a prime candidate for creating redox-active materials. researchgate.net This process converts the non-planar, neutral molecule into a planar radical cation or dication, a property that is fundamental to the formation of charge-transfer (CT) complexes. In these complexes, the dithiin derivative acts as an electron donor.

Derivatives of 1,4-dithiin have been specifically studied for their role in creating conductive materials. For instance, metal complexes of dithiolene ligands derived from dithiins, such as 5,6-diphenyl-1,4-dithiin-2,3-dithiolate (dphdt), exhibit electrochemical behavior with multiple reversible redox processes. itn.pt These properties are crucial for developing molecular conductors and materials with cooperative magnetic phenomena. itn.pt The electrical conductivities of some related neutral nickel dithiolene complexes have been measured in the range of 1.4 × 10⁻⁸ to 1.4 × 10⁻⁵ S cm⁻¹. researchgate.net The formation of charge-transfer salts with these types of molecules is an active area of research aimed at producing materials with metallic or semiconducting properties. itn.pt

Table 1: Properties of Related Dithiolene Complexes

| Complex Type | Property | Value/Observation | Reference |

|---|---|---|---|

| [Ni(phdt)₂]₂ | Electrical Conductivity | 1.4 × 10⁻⁸ to 1.4 × 10⁻⁵ S cm⁻¹ | researchgate.net |

| Metal-bis-1,2-dithiolenes | Electronic Property | Extended electronically delocalised core | itn.pt |

Components in Organic Solar Cells and Photodetectors

While direct integration of 2,5-Diphenyl-1,4-dithiin into commercial organic solar cells (OSCs) is not widely documented, its structural features and electronic properties align with the requirements for donor materials in photovoltaic devices. Organic photovoltaics rely on electron donor and acceptor materials to absorb light and separate charge. wikipedia.org Small organic molecules are of interest in this field because they offer well-defined structures, batch-to-batch reproducibility, and tunable electronic properties. nih.gov

The development of new electron donors is a key area of OSC research. researchgate.net The suitability of a molecule as a donor is determined by its ability to absorb light in the solar spectrum and by the energy levels of its frontier molecular orbitals (HOMO and LUMO) relative to an acceptor material. wikipedia.org The redox-active nature of the dithiin core suggests its potential as an electron-donating component in the active layer of OSCs or organic photodetectors (OPDs). researchgate.netnih.gov OPDs operate on similar principles to OSCs, converting light into an electrical signal, and benefit from materials with tunable spectral responses and good charge transport capabilities. nih.govmdpi.com

Integration into Molecular Switches and Devices

The reversible redox-induced structural change in the 1,4-dithiin ring system is the fundamental principle behind its potential use in molecular switches. The neutral this compound molecule possesses a non-planar boat conformation. metu.edu.tr Upon oxidation, it can form a planar radical cation. This distinct change in geometry, triggered by an external stimulus like an electrical potential, can be harnessed to switch a material's properties, such as its conductivity or optical response.

This switching capability is being explored in the context of macrocyclic anion receptors containing 1,4-dithiin units. mit.edu In such systems, the binding affinity for anions can be modulated by the oxidation state of the dithiin component, demonstrating a proof-of-concept for a redox-controlled molecular switch. mit.edu

Non-linear Optical Materials

Third-order non-linear optical (NLO) materials are crucial for applications in photonics and optical signal processing, as they can alter the phase or frequency of light. frontiersin.org The NLO properties of materials are linked to the polarizability of their electrons. Molecules with extensive π-conjugated systems often exhibit significant NLO responses. frontiersin.orgaps.org

While data on this compound itself is limited, related metal-dithiolene complexes have been investigated for these properties. Complexes based on ligands like 5,6-dihydro-5-phenyl-l,4-dithiin-2,3-dithiolate have shown third-order NLO susceptibilities (χ⁽³⁾) on the order of 10⁻¹¹ esu. researchgate.net These materials are of interest due to their intense absorptions in the near-IR region and large second hyperpolarizabilities (γ), which are microscopic measures of NLO activity. researchgate.netresearchgate.net The investigation into open-shell diradical systems has shown that they can possess drastically enhanced NLO properties compared to conventional closed-shell molecules, a paradigm that could be relevant for the oxidized radical cation forms of dithiins. aps.org

Energy Storage and Conversion Technologies

The ability of 1,4-dithiin-based molecules to undergo stable and reversible redox reactions makes them attractive for energy storage applications, particularly in systems that rely on electrochemical processes. researchgate.net

Components in Redox Flow Batteries and Pseudocapacitors

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, where energy is stored in liquid electrolytes. mdpi.com The development of organic electrolyte materials, or anolytes and catholytes, is a significant area of research aimed at improving energy density and reducing cost. Thianthrenes, which are structurally related to dibenzo-1,4-dithiins, have been successfully used as redox-active materials for symmetric RFBs. researchgate.netmit.edu

In a symmetric RFB, a single material that can be both oxidized and reduced is used for both the anolyte and catholyte. researchgate.net Thianthrene-based electrolytes have demonstrated high stability over hundreds of cycling days. researchgate.net Given the similar reversible redox behavior of the 1,4-dithiin core, this compound and its derivatives are considered potential candidates for similar applications. researchgate.netmit.edu Their ability to undergo stable one- and two-electron transfers is the key property that would enable charge storage and release in a battery system. researchgate.net

Development of Novel Electrode Materials

The inherent redox properties of the 1,4-dithiin motif make it a compelling candidate for the design of novel electrode materials. The core of its functionality lies in its capacity for reversible one- and two-electron oxidations, which allows for the generation of stable radical cations and diradical dications. researchgate.netthieme-connect.com This electrochemical behavior is fundamental for charge storage mechanisms in batteries.

Research has explored the use of thianthrene (B1682798), a dibenzo-analogue of 1,4-dithiin, in creating redox-active polymers for battery cathodes. thieme-connect.commit.edu These materials leverage the reversible oxidation of the sulfur-rich heterocycle for energy storage. thieme-connect.com While initial studies on thianthrene-based polymers as cathode materials in lithium-ion batteries revealed issues with rapid capacity degradation, they served as a crucial proof-of-concept for the viability of this class of compounds in energy storage applications. mit.edu The degradation was partly attributed to irreversible processes like anion intercalation within the polymer structure. mit.edu

Further advancements have led to the design of more stable systems. By tethering redox-active molecules with a covalent linker, compact thianthrene-based bifunctional molecules have been prepared. acs.org These molecules exhibit bipolar redox activity, meaning they can be both oxidized and reduced, making them suitable for use in symmetric all-organic batteries where the same material is used for both the anode and cathode. mit.eduacs.org

Table 1: Performance of Thianthrene-Based Redox-Active Materials This table summarizes the performance of a thianthrene-based molecule in a static cell, highlighting its potential for battery applications.

| Compound | Application | Key Finding | Capacity Retention | Initial Energy Density | Citation |

| PQtBuTH (a thianthrene-quinone) | Electrolyte for symmetric organic battery | Highly stable compared to other symmetric organic active materials | 44% over 450 cycles (16.7 days) | 1.3 Wh/L (at 0.1 M) | acs.org |

| Thianthrene-containing polymers | Cathode materials for Li-ion batteries | Demonstrated feasibility but showed rapid degradation | ~70% capacity loss after 100 cycles | Not specified | mit.edu |

Applications in Lithium-Ion Batteries

The exploration of 1,4-dithiin derivatives extends directly to their potential use in lithium-ion batteries (LIBs). Organic electrode materials are sought after for next-generation batteries due to their potential for sustainability, flexibility, and structural diversity. researchgate.net The primary challenge for many organic materials is their high solubility in the organic electrolytes used in LIBs, which leads to poor cycling stability. researchgate.net

The strategy of incorporating redox-active motifs like thianthrene and 1,4-dithiin into polymer backbones is a direct attempt to mitigate this issue. mit.edu Polymerization reduces the solubility of the active material, enhancing the longevity of the battery. One of the first uses of thianthrene in energy storage was in the development of polymers as cathode materials for LIBs. mit.edu Although these early examples suffered from rapid capacity loss, they highlighted the potential of the thianthrene redox couple. mit.edu

More recent research has focused on creating all-organic batteries by using different thianthrene-based polymers as both the cathode and anode materials. mit.edu This approach has significant implications for developing flexible electronics and more sustainable energy storage systems. mit.edu For instance, a battery fabricated with such polymers demonstrated approximately 60% discharge capacity retention after 250 cycles, a significant improvement showing a more stable charge/discharge curve. mit.edu The development of bipolar redox-active molecules based on the thianthrene core further advances the potential for high-stability symmetric all-organic batteries. acs.org

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined structures from smaller molecular components. The 1,4-dithiin unit has proven to be a valuable building block in this field due to its unique structural and electronic properties.

Design of Molecular Receptors (e.g., Anion Receptors based on 1,4-Dithiin Units)

The electroactive nature of the 1,4-dithiin moiety has been harnessed in the design of sophisticated molecular receptors. mit.edu Researchers have successfully synthesized a macrocyclic polyamide cage that incorporates these redox-active 1,4-dithiin units. mit.edu This macrocycle functions as an anion receptor, capable of selectively binding with specific negatively charged ions. mit.edu

The binding affinity of this dithiin-based receptor was evaluated through a series of experiments. The findings indicate a remarkable selectivity for certain anions over others.

Table 2: Anion Binding Affinity of a 1,4-Dithiin-Based Receptor This table presents the binding constants for a macrocyclic receptor containing 1,4-dithiin units with various anions, demonstrating its high selectivity.

| Anion Guest | Binding Constant (log K) | Binding Stoichiometry | Citation |

| H₂AsO₄⁻ (Arsenate) | log β₂ = 10.4 | HG₂ Complex | mit.edu |

| HCO₃⁻ (Bicarbonate) | log β₂ = 8.3 | HG₂ Complex | mit.edu |

| H₂PO₄⁻ (Phosphate) | log K₁:₁ = 4.24 | 1:1 Complex | mit.edu |

| HSO₄⁻ (Bisulfate) | log K₁:₁ = 3.57 | 1:1 Complex | mit.edu |

| Cl⁻ (Chloride) | log K₁:₁ = 3.20 | 1:1 Complex | mit.edu |

These results underscore the potential of 1,4-dithiins as key recognition elements in the construction of advanced supramolecular receptors. mit.edu The response of the receptor can be modulated by oxidizing the dithiin units, opening avenues for the development of electrochemical sensors. mit.edu

Construction of Porous Organic Cages and Frameworks

The ability of 1,4-dithiin and its analogue, thianthrene, to form robust linkages has been exploited in the synthesis of porous materials. thieme-connect.com A notable achievement is the creation of a two-dimensional covalent organic framework (COF) using a dithiine linkage. researchgate.netacs.org This was accomplished through a dynamic and self-correcting nucleophilic aromatic substitution (SNAr) reaction, which allows for the formation of highly crystalline and ordered porous structures. researchgate.netacs.org

In addition to COFs, research has explored the creation of other porous structures. This includes the development of sulfurous analogues of pillar[n]arene macrocycles, where the methylene (B1212753) bridges are replaced with sulfur atoms. mit.edu Furthermore, efforts have been directed toward the rational design and synthesis of porous organic cages, leading to the creation of useful intermediates that provide access to sulfur-containing cyclotriveratrylene (B73569) analogues. mit.edu

Catalysis and Organic Synthesis Building Blocks

The 1,4-dithiin ring system is not only a component of functional materials but also serves as a versatile building block in the synthesis of complex organic molecules.

Role as Versatile C2-Synthons in Complex Molecule Construction

In synthetic organic chemistry, a "synthon" is a conceptual unit representing a potential starting material. The 1,4-dithiane (B1222100) ring, the saturated counterpart to 1,4-dithiin, is a well-established C2-synthon, meaning it can be used to introduce a two-carbon fragment into a molecule. beilstein-journals.orgugent.be This versatility comes from the ability to chemically cleave the sulfur-containing heterocycle after it has served its purpose in constructing the molecular skeleton. beilstein-journals.orgugent.be

While the term is more common for the saturated dithiane, the unsaturated 1,4-dithiin ring can also function as a temporary, strategic tethering group that facilitates bond-formation reactions. researchgate.netbeilstein-journals.org The dithiin ring can be opened under specific conditions, revealing a functionalized two-carbon chain that has been incorporated into a more complex structure. For example, studies on dipyrido-1,4-dithiins have shown that the ring can be opened by nucleophiles, proceeding with the cleavage of a single carbon-sulfur bond. researchgate.net This type of ring-opening reaction transforms the heterocyclic unit and allows for further derivatization, demonstrating its utility in building elaborate molecular architectures. researchgate.net This concept of using the dithiin heterocycle as a cleavable C2-unit is valuable in the assembly of a wide array of complex molecules. beilstein-journals.org

Precursors for the Synthesis of Diverse Heterocyclic Systems

This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems, primarily through reactions that involve its diene-like character or the reactivity of its sulfur atoms. One of the notable applications is its participation in Diels-Alder reactions.

A significant example is the reaction of this compound with acetylenic dienophiles. Research has demonstrated that when this compound is reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD), it undergoes a cycloaddition followed by sulfur extrusion to yield substituted naphthothiophenes. researchgate.netbeilstein-journals.orgacs.org Specifically, the reaction of this compound with DMAD in the presence of diphenylacetylene (B1204595) in refluxing o-dichlorobenzene has been reported to produce 2,3-bis(methoxycarbonyl)-4,5-diphenylthiophene. clockss.org This transformation highlights the ability of the 1,4-dithiin ring to act as a synthon for the construction of fused aromatic thiophene (B33073) derivatives.

Under different conditions, the reaction between this compound and dimethyl acetylenedicarboxylate can lead to different isomeric products. For instance, under milder conditions, the reaction has been found to yield naphtho[1,2-b]thiophene (B13749340) derivatives, showcasing a selective formation pathway. researchgate.netbeilstein-journals.org In addition to cycloaddition reactions, rhodium-catalyzed isomerization and alkyne exchange reactions of 1,4-dithiins have been explored, which proceed through the cleavage of two carbon-sulfur bonds. researchgate.net These catalytic processes can transform 2,5-disubstituted 1,4-dithiins into their 2,6-disubstituted isomers or lead to the formation of unsymmetrical dithiins and thiophenes when reacted with other alkynes. researchgate.net

The reaction of ethynylbenzene with elemental sulfur is also reported to produce a mixture of this compound and 2,6-diphenyl-1,4-dithiin, indicating that the dithiin ring can be formed directly from acyclic precursors under certain conditions. thieme-connect.com

Table 1: Synthesis of Heterocyclic Systems from this compound

| Reactant(s) | Conditions | Product(s) | Yield | Reference(s) |

|---|---|---|---|---|

| This compound, Dimethyl acetylenedicarboxylate, Diphenylacetylene | Reflux in o-dichlorobenzene | 2,3-Bis(methoxycarbonyl)-4,5-diphenylthiophene | 29% | clockss.org |

| This compound, Dimethyl acetylenedicarboxylate | Mild conditions | Naphtho[1,2-b]thiophene derivative | - | researchgate.netbeilstein-journals.org |

| This compound, Dimethyl acetylenedicarboxylate | 150 °C | Unsymmetrical 2,3-di(methoxycarbonyl)-1,4-dithiins and 2,3-di(methoxycarbonyl)thiophenes | - | researchgate.net |

| Ethynylbenzene, Sulfur | Reflux in chlorobenzene | This compound, 2,6-Diphenyl-1,4-dithiin, 2,4-Diphenylthiophene | 12%, 6%, 9% | thieme-connect.com |

Development of Chiral Functional Materials and Their Properties

The development of chiral functional materials based on the this compound scaffold is an emerging area of research. While documented examples starting directly from this compound are limited, the broader class of 1,4-dithiin-containing molecules has shown potential for the construction of chiral systems. It has been noted that examples of the 1,4-dithiin motif embedded into larger chiral fused aromatic compounds are very rare, suggesting a field with significant opportunities for new discoveries. researchgate.net

Research into related structures, such as bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), which contains a dithiin ring system, has demonstrated that the introduction of chirality is feasible. For instance, the synthesis of racemic and chiral BEDT-TTF derivatives possessing hydroxy groups has been accomplished. nih.gov These approaches often involve the use of chiral starting materials or auxiliaries to induce stereoselectivity. One study reported the synthesis of a chiral monosubstituted derivative of bis(ethylenedithio)tetrathiafulvalene through the reaction of 2-thioxo-1,3-dithiole-4,5-dithiolate with a chiral cyclic sulfate (B86663) ester. rsc.org Another approach has been the development of enantioselective syntheses for piperidine (B6355638) iminosugars utilizing 5,6-dihydro-1,4-dithiin as a homologating agent. bohrium.commdpi.com

Molecular Complex Formation with Other Organic Species

This compound and its derivatives are capable of forming molecular complexes with other organic species through various non-covalent interactions. These interactions can include charge-transfer (CT) complexation and the formation of crystalline co-structures.

A notable example is the formation of unusual 1:1 molecular complexes between 2,5-diaryl-1,4-dithiins and 2,4-diarylthiophenes. acs.org The specific nature of the interactions in these complexes suggests a potential for creating highly ordered supramolecular assemblies. The ability of 2,5-diaryl-1,4-dithiin radical cations to dimerize is another instance of molecular association, driven by the interaction between the singly occupied molecular orbitals of the radical species. amanote.com

Furthermore, the electron-rich nature of the sulfur-containing dithiin ring suggests its potential to act as an electron donor in the formation of charge-transfer complexes with suitable electron acceptors. wikipedia.org Typical electron acceptors that form CT complexes with organic donors include molecules like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ). nih.govmdpi.com The formation of such complexes is often characterized by the appearance of a new absorption band in the UV-visible spectrum and can lead to materials with interesting electronic and optical properties. While specific studies detailing the CT complexes of this compound with these common acceptors are not prevalent, the behavior of analogous sulfur-rich heterocycles strongly supports this possibility. For instance, derivatives of 1,4-dithiintetracarboxylic N,N'-dimethyldiimide have been shown to react with electron-rich anthracenes via charge-transfer complexes to form Diels-Alder adducts. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-Diphenyl-1,4-dithiin with high purity?

- Methodological Answer : Synthesis typically involves solvent extraction, controlled heating, and purification via column chromatography. For example, pyridodithiolethione derivatives can be reacted with potassium hydroxide in DMF at elevated temperatures, followed by cooling and column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product . Isomerization steps (e.g., using sodium methanethiolate in DMSO) may be required to achieve specific configurations .

Q. How should researchers ensure the stability of this compound during kinetic studies?

- Methodological Answer : Stability is highly sensitive to oxidation. Use inert atmospheres (dry nitrogen flushing) to prevent oxidative side reactions during high-temperature (e.g., 66°C) kinetic experiments. Monitor UV absorbance changes over time to detect degradation, and validate baseline stability for at least 24 hours under experimental conditions .

Q. What techniques are used for structural characterization of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) with MoKα radiation (λ = 0.70930 Å) is critical for resolving bond lengths and angles. Data refinement via SHELX software (e.g., SHELXL-97) ensures accurate structural determination. Crystallographic parameters (e.g., space group C2/c, monoclinic symmetry) should be cross-validated with computational models .

Advanced Research Questions

Q. How can researchers address contradictions in reaction kinetic data involving this compound?

- Methodological Answer : Contradictions often arise from unaccounted oxidation or competing side reactions. Implement control experiments with rigorous inert gas purging (nitrogen/argon) and parallel monitoring of byproducts (e.g., via NMR or HPLC). For example, discrepancies in thioanisole reaction kinetics were resolved by isolating oxidation artifacts through comparative UV absorbance studies .

Q. What methodologies are employed to study the optoelectronic properties of this compound crystals?

- Methodological Answer : Optoelectronic characterization involves UV-Vis absorption spectroscopy to determine bandgap energies and fluorescence spectroscopy to assess exciton dynamics. Theoretical studies (e.g., density functional theory, DFT) correlate experimental data with electronic structure, particularly for derivatives like 2,5-diphenyl-1,4-distyrylbenzenes, which exhibit distinct cis/trans double bond configurations influencing optical behavior .

Q. How to optimize isomerization conditions for this compound derivatives to achieve desired configurations?

- Methodological Answer : Isomerization efficiency depends on solvent polarity and nucleophilic agents. For example, dipyrido-1,4-dithiin isomers (2 and 3) were interconverted using sodium methanethiolate in DMSO at 50°C, with reaction progress tracked via TLC. Post-reaction purification via flash chromatography (ethyl acetate/hexane gradients) yields isomerically pure products. Kinetic profiling under varying temperatures and reagent concentrations is essential for optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten